molecular formula C8H10N6O2 B1377818 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid CAS No. 1573548-09-0

3-[(2-amino-9H-purin-6-yl)amino]propanoic acid

Cat. No. B1377818
M. Wt: 222.2 g/mol
InChI Key: SMNUIRULLQNCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-amino-9H-purin-6-yl)amino]propanoic acid” is a compound with the CAS Number 1573548-09-0 . It has a molecular weight of 222.21 . The IUPAC name for this compound is 3-((2-amino-9H-purin-6-yl)amino)propanoic acid . It is typically stored as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N6O2/c9-8-13-6(10-2-1-4(15)16)5-7(14-8)12-3-11-5/h3H,1-2H2,(H,15,16)(H4,9,10,11,12,13,14) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-[(2-amino-9H-purin-6-yl)amino]propanoic acid” is a powder . Its molecular weight is 222.21 , and its molecular formula is C8H10N6O2 .

Scientific Research Applications

Immunobiological Activity

A study by Doláková et al. (2005) synthesized derivatives of 2-amino-3-(purin-9-yl)propanoic acid and tested them for immunostimulatory and immunomodulatory potency. They found that certain derivatives significantly enhanced the secretion of chemokines, indicating potential applications in immune response modulation Doláková et al., 2005.

Enzymatic Synthesis for Drug Development

Chen et al. (2011) reported on the enzymatic preparation of an (S)-amino acid, a key intermediate needed for the synthesis of an antidiabetic drug. Their research demonstrates an effective chemoenzymatic method for producing this critical compound, highlighting its importance in the pharmaceutical industry Chen et al., 2011.

Structural Chemistry and Polymorphism

Podjed and Modec (2022) explored the hydrogen bonding and polymorphism in salts formed between amino alcohols and quinaldinate. Their study contributes to the understanding of molecular interactions and crystal engineering, showcasing the structural versatility of amino acid derivatives Podjed & Modec, 2022.

Key Intermediates in Drug Synthesis

Research by Zhu-ming (2012) focused on synthesizing a key intermediate of Tenofovir Disoproxil Fumarate, a notable antiretroviral medication. The study outlined an optimized method for preparing this intermediate, which is crucial for the large-scale production of the drug Yu Zhu-ming, 2012.

properties

IUPAC Name

3-[(2-amino-7H-purin-6-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2/c9-8-13-6(10-2-1-4(15)16)5-7(14-8)12-3-11-5/h3H,1-2H2,(H,15,16)(H4,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNUIRULLQNCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-amino-9H-purin-6-yl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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